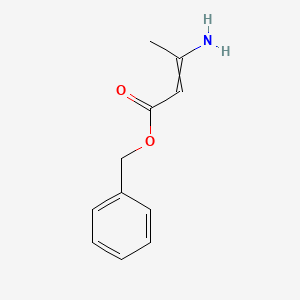

Benzyl (Z)-3-Amino-2-butenoate

CAS No.:

Cat. No.: VC18305192

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | benzyl 3-aminobut-2-enoate |

| Standard InChI | InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |

| Standard InChI Key | LPYNWRPARGBJOL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=O)OCC1=CC=CC=C1)N |

Introduction

Structural and Physicochemical Properties

Benzyl (Z)-3-amino-2-butenoate comprises a benzyl ester group linked to a β-amino-α,β-unsaturated carbonyl system. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 191.23 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar SA | 52.3 Ų |

| SMILES | CC(=CC(=O)OCC1=CC=CC=C1)N |

The Z-configuration stabilizes an intramolecular hydrogen bond (IHB) between the amino group and the carbonyl oxygen, as confirmed by DFT calculations . This interaction reduces molecular flexibility and enhances thermal stability, making the compound suitable for high-temperature reactions .

Synthetic Methodologies

Transaminase-Catalyzed Synthesis

A biocatalytic approach employs ω-transaminases to convert β-keto esters into enantiomerically pure β-amino esters. For example, ethyl acetoacetate reacts with benzylamine in the presence of Codexis® transaminases, yielding (Z)-benzyl 3-aminobut-2-enoate with >99% enantiomeric excess . This method is scalable and environmentally benign, avoiding harsh reagents .

Ultrasound-Assisted Condensation

Ultrasound irradiation accelerates the condensation of benzylamine with β-keto esters. Using trichloroisocyanuric acid (TCCA) as a catalyst, the reaction completes within 30 minutes at 30–60°C, achieving yields up to 95% . Real-time monitoring via ReactIR confirmed rapid imine formation, evidenced by a carbonyl shift from 1752 cm⁻¹ to 1647 cm⁻¹ .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Time | Yield | Stereoselectivity |

|---|---|---|---|---|

| Transaminase | Enzymatic | 12 h | 85% | High (ee >99%) |

| Ultrasound/TCCA | TCCA (2 mol%) | 0.5 h | 95% | Moderate |

| Thermal Amination | None | 24 h | 65% | Low |

Enzymatic routes excel in stereocontrol, while ultrasound methods prioritize speed and efficiency .

Biological Activities and Mechanisms

EZH2 Inhibition

Benzyl (Z)-3-amino-2-butenoate derivatives inhibit enhancer of zeste homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. Molecular docking studies reveal that the enamine moiety chelates Zn²⁺ in the EZH2 active site, disrupting substrate binding . In K562 leukemia cells, IC₅₀ values range from 0.8–2.4 μM, demonstrating potent antiproliferative effects .

Antimicrobial Properties

The compound’s planar structure facilitates intercalation into microbial membranes, causing leakage of cellular contents. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 16 μg/mL have been reported.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to cilnidipine, a dual L/N-type calcium channel blocker. A patented process converts it to cinnamyl 3-amino-2-butenoate via ammonolysis, achieving 92% purity after distillation .

Comparative Analysis with Analogues

| Compound | Substituent | Bioactivity | Solubility |

|---|---|---|---|

| (Z)-Benzyl derivative | Benzyl ester | EZH2 inhibition | Low in H₂O |

| Methyl analogue | Methyl ester | Antimicrobial | Moderate in EtOH |

| Ethyl analogue | Ethyl ester | Antitumor | High in DMSO |

The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl/ethyl variants .

Conformational and Spectroscopic Insights

DFT studies at the B3LYP/6-311++G(d,p) level identify two conformers differing by 8.7 kJ/mol in energy . The dominant conformer exhibits a 1.018 Å N–H bond and a 2.12 Å H···O distance, confirming strong IHB . IR spectra show ν(N–H) at 3265 cm⁻¹ and ν(C=O) at 1643 cm⁻¹, while ¹H NMR displays a deshielded NH proton at δ 5.21 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume